Cas no 241489-14-5 (Phosphoric acid, P,P',P''-1,3,5-benzenetriyl P,P,P',P',P'',P''-hexaphenyl ester)

Phosphoric acid, P,P',P''-1,3,5-benzenetriyl P,P,P',P',P'',P''-hexaphenyl ester 化学的及び物理的性質
名前と識別子
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- Phosphoric acid, P,P',P''-1,3,5-benzenetriyl P,P,P',P',P'',P''-hexaphenyl ester
- 1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester
- P,P',P''-1,3,5-Benzenetriyl tris(P,P-diphenyl phosphate)
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- MDL: MFCD29066724
- インチ: 1S/C42H33O12P3/c43-55(46-34-19-7-1-8-20-34,47-35-21-9-2-10-22-35)52-40-31-41(53-56(44,48-36-23-11-3-12-24-36)49-37-25-13-4-14-26-37)33-42(32-40)54-57(45,50-38-27-15-5-16-28-38)51-39-29-17-6-18-30-39/h1-33H
- InChIKey: VHMXNAUBFFNEEN-UHFFFAOYSA-N
- SMILES: P(=O)(OC1C=CC=CC=1)(OC1C=CC=CC=1)OC1C=C(C=C(C=1)OP(=O)(OC1C=CC=CC=1)OC1C=CC=CC=1)OP(=O)(OC1C=CC=CC=1)OC1C=CC=CC=1
計算された属性
- 精确分子量: 822.118
- 同位素质量: 822.118
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 12
- 重原子数量: 57
- 回転可能化学結合数: 18
- 複雑さ: 1080
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 11
- トポロジー分子極性表面積: 134
Phosphoric acid, P,P',P''-1,3,5-benzenetriyl P,P,P',P',P'',P''-hexaphenyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB277925-1 g |
1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester; . |
241489-14-5 | 1g |
€690.00 | 2023-03-19 | ||
abcr | AB277925-1g |
1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester; . |
241489-14-5 | 1g |
€690.00 | 2024-04-18 |
Phosphoric acid, P,P',P''-1,3,5-benzenetriyl P,P,P',P',P'',P''-hexaphenyl ester 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Phosphoric acid, P,P',P''-1,3,5-benzenetriyl P,P,P',P',P'',P''-hexaphenyl esterに関する追加情報
Phosphoric acid, P,P',P''-1,3,5-benzenetriyl P,P,P',P',P'',P''-hexaphenyl ester (CAS No. 241489-14-5)
Phosphoric acid, P,P',P''-1,3,5-benzenetriyl P,P,P',P',P'',P''-hexaphenyl ester (CAS No. 241489-14-5) is a sophisticated organic compound that has garnered significant attention in the fields of materials science and pharmaceutical research due to its unique structural and functional properties. This compound is characterized by a central benzene ring linked to three phosphoric acid moieties, each of which is further esterified with a phenyl group. The intricate molecular architecture of this compound imparts it with remarkable stability and versatility, making it an ideal candidate for a wide range of applications.
The benzenetriyl core in the structure of this compound provides a rigid and planar framework, which enhances its thermal stability and mechanical strength. The phosphoric acid moieties, on the other hand, contribute to the compound's ability to form strong hydrogen bonds and coordinate with various metal ions. This dual functionality makes Phosphoric acid, P,P',P''-1,3,5-benzenetriyl P,P,P',P',P'',P''-hexaphenyl ester particularly useful in the development of advanced materials such as polymers and coatings.
Recent studies have explored the potential of this compound in the context of pharmaceutical research. One notable application is its use as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are highly porous materials with large surface areas and tunable pore sizes, making them ideal for drug delivery systems. The ability of Phosphoric acid, P,P',P''-1,3,5-benzenetriyl P,P,P',P',P'',P''-hexaphenyl ester to form stable complexes with metal ions has been leveraged to create MOFs with enhanced drug loading capacities and controlled release profiles.
In addition to its role in MOF synthesis, this compound has also shown promise in the development of biocompatible materials. Its phenyl groups provide hydrophobicity and biostability, which are crucial for applications in tissue engineering and biomedical devices. Researchers have demonstrated that Phosphoric acid, P,P',P''-1,3,5-benzenetriyl P,P,P',P',P'',P''-hexaphenyl ester can be incorporated into polymer matrices to enhance their mechanical properties and biocompatibility.
The unique combination of rigidity, hydrophobicity, and functional versatility makes Phosphoric acid, P,P',P''-1,3,5-benzenetriyl P,P,P',P',P'',P''-hexaphenyl ester a valuable component in the design of advanced materials for various applications. For instance, it has been used to develop high-performance coatings with excellent barrier properties against moisture and chemicals. These coatings find applications in industries such as automotive, aerospace, and electronics.
Furthermore, the compound's ability to form stable complexes with metal ions has led to its use in catalysis. In particular, it has been employed as a support material for heterogeneous catalysts used in organic synthesis reactions. The presence of multiple phosphoric acid moieties provides active sites for catalytic reactions, while the rigid benzene core ensures structural integrity under reaction conditions.
Recent advancements in computational chemistry have also contributed to our understanding of the properties and behavior of Phosphoric acid, P,P',P''-1,3,5-benzenetriyl P,P,P',P',P'',P''-hexaphenyl ester. Molecular dynamics simulations have provided insights into its conformational flexibility and interactions with other molecules. These studies have helped optimize its use in various applications by predicting its performance under different conditions.
In conclusion, Phosphoric acid, P,P',P''-1,3,5-benzenetriyl P,P,P',P',P'',P''-hexaphenyl ester (CAS No. 241489-14-5) is a multifaceted compound with a wide range of potential applications in materials science and pharmaceutical research. Its unique molecular structure endows it with exceptional stability and functional versatility, making it an invaluable component in the development of advanced materials and technologies.
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